Home > Products > Screening Compounds P37851 > PDE4 inhibitor intermediate 1
PDE4 inhibitor intermediate 1 -

PDE4 inhibitor intermediate 1

Catalog Number: EVT-1574433
CAS Number:
Molecular Formula: C21H29NO5
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDE4 inhibitor intermediate 1 is a crucial compound in the development of phosphodiesterase 4 inhibitors, which are primarily used for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Phosphodiesterase 4 is an enzyme that hydrolyzes cyclic adenosine monophosphate, thereby regulating various cellular processes related to inflammation and immune responses. The inhibition of this enzyme leads to increased levels of cyclic adenosine monophosphate, which can exert anti-inflammatory effects.

Source

PDE4 inhibitor intermediate 1 is synthesized through various chemical pathways, often derived from catechol or nitroalkene precursors. The synthesis methods have been developed by pharmaceutical companies, notably GlaxoSmithKline, to enhance the potency and selectivity of PDE4 inhibitors .

Classification

PDE4 inhibitors can be classified based on their chemical structure and mechanism of action. They include several structural classes such as quinolines, phthalazinones, and pyridazinones. Each class exhibits unique interactions with the PDE4 enzyme, influencing their pharmacological profiles and therapeutic applications .

Synthesis Analysis

Methods

The synthesis of PDE4 inhibitor intermediate 1 typically involves multi-step organic reactions. One notable approach is an asymmetric synthesis that starts from a catechol-derived nitroalkene. This method can yield the desired compound in a series of steps that include carbamylation, intramolecular reductive amination, and protection of functional groups .

Technical Details

  1. Starting Materials: The synthesis often begins with readily available starting materials such as nitroalkenes.
  2. Key Reactions:
    • Carbamylation: This step introduces a carbamoyl group to form a pyrrolidine core.
    • Intramolecular Reductive Amination: This reaction forms the final amine product from an aldehyde intermediate.
    • Protection Strategies: Protecting groups like Boc (tert-butyloxycarbonyl) are used to safeguard reactive functional groups during synthesis .
Molecular Structure Analysis

Structure

PDE4 inhibitor intermediate 1 features a complex molecular structure characterized by a fused ring system that is essential for its biological activity. The presence of specific substituents on the aromatic rings contributes to its selectivity and potency as a PDE4 inhibitor.

Data

  • Molecular Formula: Varies depending on the specific synthetic route and substituents.
  • Molecular Weight: Typically ranges in the hundreds of daltons.
  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm the structure and purity of synthesized intermediates .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PDE4 inhibitor intermediate 1 include:

  • C–H Functionalization: A critical step that allows for selective modifications at specific carbon atoms in the molecule.
  • Reductive Amination: Converts carbonyl compounds into amines, crucial for forming the final product from intermediates.
  • Isomerization: Some synthetic routes may involve isomerization steps to achieve the desired stereochemistry .

Technical Details

The reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Techniques such as chromatography are employed for purification.

Mechanism of Action

Process

PDE4 inhibitors function by blocking the activity of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation enhances signaling pathways that reduce inflammation and modulate immune responses.

Data

Studies have shown that PDE4 inhibition can significantly impact various inflammatory mediators, including interleukins and tumor necrosis factor-alpha, making these compounds valuable in managing chronic inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water varies based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure .
Applications

PDE4 inhibitor intermediate 1 serves primarily in drug discovery and development aimed at treating respiratory diseases like asthma and chronic obstructive pulmonary disease. Its role as an intermediate allows for further modifications that enhance its efficacy and selectivity against specific phosphodiesterase isoforms.

In addition to respiratory diseases, PDE4 inhibitors are being explored for potential applications in treating neurodegenerative disorders, depression, and other inflammatory conditions due to their ability to modulate cAMP levels within cells .

Introduction to PDE4 Enzymes and Inhibitor Development

Biochemical Role of PDE4 in Cellular Signaling Pathways

Phosphodiesterase-4 (PDE4) enzymes belong to a superfamily of phosphodiesterases that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a critical secondary messenger governing numerous cellular processes. PDE4 enzymes catalyze the conversion of cAMP to inactive 5′-AMP, thereby regulating the amplitude, duration, and spatial localization of cAMP-mediated signaling cascades [2] [8]. This hydrolysis is pivotal in cells where cAMP modulates inflammatory responses, including immune cells (T-cells, macrophages, neutrophils), epithelial cells, and neurons [8]. Structurally, PDE4 comprises four subfamilies (PDE4A-D) encoded by distinct genes, yielding over 25 isoforms through alternative splicing. These isoforms share a highly conserved C-terminal catalytic domain (~300–350 amino acids) but differ in N-terminal regulatory regions, particularly upstream conserved regions (UCR1 and UCR2) that control enzyme dimerization, subcellular localization, and sensitivity to protein kinase A (PKA) phosphorylation [2] [3].

The active site of PDE4 features three functionally distinct pockets:

  • M pocket: Binds divalent metal ions (Zn²⁺, Mg²⁺) essential for catalytic hydrolysis [5].
  • Q pockets (Q1/Q2): Hydrophobic regions that accommodate inhibitor binding via van der Waals interactions [6].
  • S pocket: A solvent-filled cavity enabling water-mediated hydrogen bonding [3] [5].

PDE4 activity profoundly impacts nuclear factor kappa B (NF-κB) signaling. Elevated cAMP levels following PDE4 inhibition suppress NF-κB-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-17) while promoting anti-inflammatory mediators like IL-10 [2] [8]. This positions PDE4 as a master regulator of immune homeostasis and inflammation resolution.

Historical Evolution of PDE4 Inhibitors: From Rolipram to Modern Derivatives

The development of PDE4 inhibitors spans four decades, marked by iterative structural refinements to enhance potency, selectivity, and tolerability:

  • First-generation inhibitors: Rolipram (1980s) served as the archetypal inhibitor, featuring a catechol-ether scaffold. It demonstrated potent anti-inflammatory effects but exhibited poor subtype selectivity (PDE4B/D IC₅₀ ∼100 nM), leading to dose-limiting emesis and nausea via central PDE4D inhibition [2] [6].
  • Second-generation optimizations: Roflumilast (approved 2010) incorporated a difluoromethoxy group and cyclopropyl ring, improving PDE4B/D affinity (IC₅₀ ∼0.8 nM) and therapeutic index for chronic obstructive pulmonary disease (COPD) [6] [8]. Concurrently, apremilast (2014) introduced a phthalimide scaffold for psoriatic arthritis [3].
  • Third-generation innovations: Crisaborole (2016) utilized a boron-based heterocycle enabling topical penetration for atopic dermatitis, while ibudilast (2020) targeted neuroinflammation [2] [3].

Table 1: Evolution of Key PDE4 Inhibitor Scaffolds

GenerationCompoundCore StructureKey Structural FeaturesTherapeutic Application
FirstRolipramCatechol-etherMethoxy, cyclopentyloxy groupsPreclinical prototype
SecondRoflumilastCatechol-etherDifluoromethoxy, cyclopropylmethyl ringCOPD, Psoriasis
SecondApremilastPhthalimideEthoxyacetamide substituentPsoriatic arthritis
ThirdCrisaboroleBenzoxaboroleBoron heterocycle, nitrile groupAtopic dermatitis
ThirdIbudilastPyridazinoneIsobutyl group, keto moietyKrabbe disease

Recent design strategies focus on exploiting the S-pocket for enhanced subtype selectivity:

  • Tetrahydroisoquinoline derivatives: PDE4 inhibitor 16 (Ligand ID: 10400) mimics berberine alkaloids, utilizing a fused tetracyclic system to engage the S-pocket via hydrogen bonding (InChIKey: OIDQRHGTWLIKKZ-NRFANRHFSA-N) [4] [6].
  • Biphenyl pyridazinones: Optimized for inhaled delivery, these compounds achieve picomolar potency by extending into the S-pocket [5].

Therapeutic Relevance of PDE4 Inhibition in Inflammation and Immune Modulation

PDE4 inhibition elevates intracellular cAMP, activating two primary effector pathways:

  • PKA-dependent signaling: Phosphorylates CREB/ATF-1 transcription factors, augmenting anti-inflammatory IL-10 synthesis while suppressing NF-κB-driven TNF-α, IL-17, and IL-23 production [8].
  • Epac-Rap1 axis: Modulates T-cell receptor signaling, reducing Th1/Th17 differentiation and dendritic cell antigen presentation [8].

These mechanisms underpin clinical efficacy across inflammatory conditions:

  • Respiratory diseases: Roflumilast reduces exacerbations in severe COPD by inhibiting neutrophil infiltration and macrophage activation [2] [6].
  • Dermatological conditions: Crisaborole and apremilast restore epidermal barrier function in atopic dermatitis/psoriasis by downregulating IFN-γ, IL-12, and IL-23 [3] [7].
  • Autoimmune disorders: PDE4 blockade suppresses rheumatoid arthritis synovitis via chondrocyte protection and TNF-α reduction [8].
  • Neurological inflammation: Ibudilast mitigates neuroinflammation in multiple sclerosis by attenuating microglial activation [2] [3].

Notably, PDE4B inhibition preferentially targets innate immunity (macrophages, neutrophils), while PDE4D inhibition affects neuronal and smooth muscle cells—highlighting subtype selectivity as critical for minimizing adverse effects [6] [8].

Structural Characterization of PDE4 Inhibitor Intermediate 1

PDE4 inhibitor intermediate 1 (CAS: 347850-26-4) serves as a chiral synthon in the multi-step synthesis of advanced PDE4 inhibitors. Its chemical structure, methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methylpyrrolidine-1-carboxylate, features:

  • Molecular formula: C₂₁H₂₉NO₅ (MW: 375.46 g/mol) [1].
  • Stereochemistry: (3S,4S)-configured pyrrolidine ring ensuring optimal fit into PDE4's catalytic pocket.
  • Key functional groups:
  • Carbamate group (N-COOCH₃) for hydrogen bond acceptance.
  • Acetyl moiety (C(O)CH₃) enhancing hydrophobic contact with Q1/Q2 pockets.
  • Cyclopentyloxy-phenyl group mimicking rolipram’s catechol-ether motif [1] [6].

Table 2: Structural Profile of PDE4 Inhibitor Intermediate 1

PropertyValue
CAS Registry Number347850-26-4
Molecular FormulaC₂₁H₂₉NO₅
Molecular Weight375.46 g/mol
Stereochemistry(3S,4S)-pyrrolidine
SMILES NotationO=C(N1CC@@(C(C)=O)C@HC1)OC
Key Functional GroupsCarbamate, acetyl, cyclopentyloxyaryl

This intermediate’s design enables downstream derivatization at the carbamate or acetyl groups to fine-tune potency, selectivity, and pharmacokinetic properties of final drug candidates [1] [6]. Its stereospecificity is crucial for binding to the PDE4 catalytic domain, as confirmed by X-ray crystallography of analogous inhibitors complexed with PDE4D (PDB: 5K1I) [5].

Properties

Product Name

PDE4 inhibitor intermediate 1

IUPAC Name

methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1

InChI Key

YTFBNFMILWHYAP-UWJYYQICSA-N

Synonyms

GW 3600
GW-3600
GW3600
methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate

Canonical SMILES

CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C

Isomeric SMILES

CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.